molecular formula C16H21BrN2O5 B1320678 Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate CAS No. 337520-16-8

Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate

Cat. No. B1320678
M. Wt: 401.25 g/mol
InChI Key: XHXMEPDDTAZFPG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various biologically active molecules. While the specific compound is not directly described in the provided papers, similar tert-butyl piperidine-1-carboxylate derivatives are frequently mentioned as key intermediates in the synthesis of pharmaceuticals and other nitrogen-containing compounds .

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions starting from commercially available materials. For instance, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was obtained through a nucleophilic substitution reaction . Similarly, other derivatives were synthesized using methods such as amination, condensation, and substitution reactions, often involving catalysts like CuI and bases like potassium phosphate . The yields of these reactions vary, with some processes being optimized for higher yields, reaching up to 71.4% .

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry (MS). Single-crystal X-ray diffraction (XRD) is also employed to determine the crystallographic and conformational details of the molecules . Density functional theory (DFT) calculations are often used to further investigate the molecular structure, providing insights into the stability and conformation of the molecules .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, serving as intermediates for the synthesis of more complex molecules. For example, they are used in the synthesis of biologically active benzimidazole compounds , anticancer drugs , and other nitrogenous compounds . The reactivity of these intermediates is crucial for the development of pharmaceuticals and is often tailored through the introduction of functional groups like nitro, amino, and halogen substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are characterized by their spectroscopic data and XRD analysis. These compounds typically exhibit solid-state properties that are influenced by intermolecular interactions such as hydrogen bonding and π-π stacking . The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) analyses provide additional information on the electronic properties of these molecules, which are important for understanding their reactivity and interactions with biological targets .

Scientific Research Applications

  • Scientific Field: Illicit Drug Synthesis

    • Application : The compound “tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP)” is a precursor used in the synthesis of fentanyl, a potent opioid .
    • Method of Application : The specific synthesis methods are not detailed, but it involves the use of specific precursor chemicals .
    • Results or Outcomes : Fentanyl is a major contributing drug to the opioid crisis in North America. In the 12-month period ending in October 2021, more than 105,000 Americans died of drug overdoses, with 66 percent of those deaths related to synthetic opioids including fentanyl .
  • Scientific Field: Organic Synthesis

    • Application : The compound “tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate” is used as a building block in organic synthesis .
    • Method of Application : The specific methods of application are not detailed in the source .
    • Results or Outcomes : The outcomes of the organic synthesis processes using this compound are not specified in the source .
  • Scientific Field: Illicit Drug Synthesis

    • Application : The compound “tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP)” is a precursor used in the synthesis of fentanyl and its analogues, such as butyrylfentanyl, furanylfentanyl, benzylfentanyl and homofentanyl .
    • Method of Application : The specific synthesis methods are not detailed, but it involves the use of specific precursor chemicals .
    • Results or Outcomes : Fentanyl and its analogues are major contributing drugs to the opioid crisis in North America .
  • Scientific Field: Organic Synthesis

    • Application : The compound “tert-Butyl (S)-3-(4-Bromophenyl)piperidine-1-carboxylate” is an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .
    • Method of Application : The specific methods of application are not detailed in the source .
    • Results or Outcomes : The outcomes of the organic synthesis processes using this compound are not specified in the source .
  • Scientific Field: Illicit Drug Synthesis

    • Application : The compound “tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP)” is a precursor used in the synthesis of fentanyl and its analogues, such as butyrylfentanyl, furanylfentanyl, benzylfentanyl and homofentanyl .
    • Method of Application : The specific synthesis methods are not detailed, but it involves the use of specific precursor chemicals .
    • Results or Outcomes : Fentanyl and its analogues are major contributing drugs to the opioid crisis in North America .
  • Scientific Field: Organic Synthesis

    • Application : The compound “tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate” is an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .
    • Method of Application : The specific methods of application are not detailed in the source .
    • Results or Outcomes : The outcomes of the organic synthesis processes using this compound are not specified in the source .

properties

IUPAC Name

tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O5/c1-16(2,3)24-15(20)18-8-6-12(7-9-18)23-14-5-4-11(19(21)22)10-13(14)17/h4-5,10,12H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXMEPDDTAZFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594950
Record name tert-Butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate

CAS RN

337520-16-8
Record name tert-Butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-t-butoxycarbonyl-4-hydroxypiperidine (2.7 g), 3-bromo-4-hydroxynitrobenzene (1.9 g) [which was prepared from 3-bromonitrobenzene according to the method described in J. Org. Chem., 63 4199 (1998)] and triphenylphosphine (4.4 g) in dichloromethane (50 ml) was added dropwise diethyl azodicarboxylate (2.7 ml) and the mixture was stirred at room temperature for 11.5 hours. The reaction mixture was concentrated in vacuo. The residue was purified by chromatography on a silica gel column using hexane/ethyl acetate=2/1 as an eluant to give the desired compound (3.1 g, yield 91%) as a yellow oil.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
91%

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